molecular formula C9H8NNaO4 B6285959 Sodium 1,3-benzoxazol-2-ylacetate hydrate CAS No. 2368829-32-5

Sodium 1,3-benzoxazol-2-ylacetate hydrate

Cat. No.: B6285959
CAS No.: 2368829-32-5
M. Wt: 217.15 g/mol
InChI Key: FGNRYHLFDLPTBI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1,3-benzoxazol-2-ylacetate hydrate is a chemical compound with the molecular formula C9H6NO3Na·H2O. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with an acetate group and a sodium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,3-benzoxazol-2-ylacetate hydrate typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and crystallizing the compound from water.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,3-benzoxazol-2-ylacetate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole derivatives with reduced functional groups.

Scientific Research Applications

Sodium 1,3-benzoxazol-2-ylacetate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 1,3-benzoxazol-2-ylacetate hydrate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1,3-benzoxazol-2-ylacetate
  • Sodium 1,3-benzoxazol-2-ylpropionate
  • Sodium 1,3-benzoxazol-2-ylbutyrate

Uniqueness

Sodium 1,3-benzoxazol-2-ylacetate hydrate is unique due to its specific structure, which includes a benzoxazole ring fused with an acetate group and a sodium ion. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

sodium;2-(1,3-benzoxazol-2-yl)acetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3.Na.H2O/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;;/h1-4H,5H2,(H,11,12);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNRYHLFDLPTBI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.